カルバサレートカルシウム

概要

説明

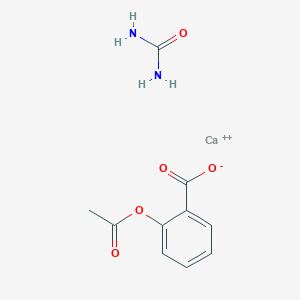

カルバスピリンは、アセチルサリチル酸カルシウム(アスピリンのカルシウム塩)と尿素のキレート化合物です . この化合物は、短期間の痛みや発熱の治療に特に有効です .

製造方法

合成経路と反応条件

カルバスピリンカルシウムは、アスピリン、尿素、炭酸カルシウムを水中で反応させて合成されます。 次に、メタノールを水溶液に加えて、カルバスピリンカルシウムを溶液から沈殿させます . 別の方法では、アスピリン、硝酸カルシウム、尿素をアルコールに分散させ、低温で撹拌条件下でアンモニア水を添加し、次に混合物を加熱して反応を完了させます .

工業生産方法

カルバスピリンカルシウムの工業生産には、同様の方法が使用されますが、規模が大きくなります。 このプロセスは、高い収率、低いコスト、および操作上の安全性を実現するように設計されています。 アルコールやメタノールなどの溶媒を使用し、反応条件を制御することで、高い製品含有量と低い不純物レベルを実現できます .

科学的研究の応用

Carbaspirin calcium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the synthesis and reactions of chelated calcium salts.

Biology: Its effects on cellular processes and enzyme inhibition are studied to understand its anti-inflammatory and analgesic properties.

Medicine: It is used in the treatment of pain, fever, and inflammation. .

作用機序

カルバスピリンカルシウムの作用機序は、プロスタグランジンとトロンボキサンの合成に不可欠なシクロオキシゲナーゼ(COX)酵素の阻害を伴います。 これらの酵素を阻害することにより、カルバスピリンカルシウムは炎症性メディエーターの産生を減らし、痛み、発熱、および炎症を軽減します。 さらに、トロンボキサンA2合成の阻害は血小板凝集を減らし、血栓症のリスクのある患者に有益です .

類似の化合物との比較

カルバスピリンカルシウムは、アセチルサリチル酸カルシウムと尿素の組み合わせがユニークで、他のNSAIDと比較して、溶解性とバイオアベイラビリティが向上しています。 類似の化合物には、次のようなものがあります。

アスピリン(アセチルサリチル酸): 広く使用されているNSAIDで、抗炎症作用と鎮痛作用は似ていますが、カルシウムキレートの追加の利点はありません。

アセチルサリチル酸カルシウム: カルバスピリンカルシウムに似ていますが、尿素成分がないため、溶解性と吸収に影響を与えます。

その他のNSAID: イブプロフェンやナプロキセンなど、作用機序と薬物動態が異なります

カルバスピリンカルシウムは、そのユニークな組み合わせにより、治療効果が向上し、患者のコンプライアンスが向上するため、際立っています。

生化学分析

Biochemical Properties

Carbasalate calcium exerts its effects through biochemical reactions involving various enzymes and proteins. The antithrombotic effect of Carbasalate calcium is due to the irreversible acetylating of the enzyme cyclo-oxygenase in the thrombocyte, through which the formation of the prostaglandin thromboxane A2 is inhibited .

Cellular Effects

Carbasalate calcium has significant effects on various types of cells and cellular processes. It is known to inhibit platelet aggregation, which plays a crucial role in blood clotting . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Carbasalate calcium involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the enzyme cyclo-oxygenase in platelets, thereby preventing the formation of prostaglandin thromboxane A2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbasalate calcium can change over time. For instance, it has been observed that Carbasalate calcium causes significantly less gastroduodenal mucosal damage than aspirin when administered at bioequivalent doses .

Dosage Effects in Animal Models

The effects of Carbasalate calcium can vary with different dosages in animal models. For instance, it is administered orally in water in pigs, calves, and chickens at doses of 40 to 130 mg/kg body weight per day for 5 days .

Metabolic Pathways

Carbasalate calcium is involved in several metabolic pathways. It primarily affects the cyclo-oxygenase pathway, leading to the inhibition of the formation of prostaglandin thromboxane A2 .

Transport and Distribution

After oral administration, Carbasalate calcium is rapidly absorbed in the proximal part of the small bowel . The volume of distribution of acetylsalicylic acid, a component of Carbasalate calcium, is approximately 0.20 l/kg bodyweight .

準備方法

Synthetic Routes and Reaction Conditions

Carbaspirin calcium is synthesized by reacting aspirin, urea, and calcium carbonate in water. Methanol is then added to the aqueous solution to precipitate carbaspirin calcium from the solution . Another method involves dispersing aspirin, calcium nitrate, and urea into alcohol, adding ammonia water under stirring conditions at low temperatures, and then heating the mixture to complete the reaction .

Industrial Production Methods

The industrial production of carbaspirin calcium involves similar methods but on a larger scale. The process is designed to ensure high yield, low cost, and safety in operation. The use of solvents like alcohol and methanol, along with controlled reaction conditions, helps in achieving high product content and low impurity levels .

化学反応の分析

反応の種類

カルバスピリンカルシウムは、加水分解などのさまざまな化学反応を起こし、構成成分であるアセチルサリチル酸カルシウムと尿素に分解されます . また、他のカルシウム塩との置換反応にも参加します。

一般的な試薬と条件

カルバスピリンカルシウムを含む反応に使用される一般的な試薬には、水、メタノール、アルコール、アンモニア水、およびカルシウム塩が含まれます。 反応は通常、制御された温度と撹拌条件下で行われ、完全かつ効率的な反応が保証されます .

生成される主な生成物

カルバスピリンカルシウムの反応から生成される主な生成物には、アセチルサリチル酸カルシウムと尿素が含まれます。 これらの生成物は、親化合物の薬理学的特性を保持しているため、さまざまな用途で有用です .

科学研究への応用

カルバスピリンカルシウムは、幅広い科学研究への応用を備えています。

化学: キレートされたカルシウム塩の合成と反応を研究するモデル化合物として使用されます。

生物学: その細胞プロセスと酵素阻害への影響は、その抗炎症作用と鎮痛作用を理解するために研究されています。

類似化合物との比較

Carbaspirin calcium is unique due to its combination of calcium acetylsalicylate and urea, which enhances its solubility and bioavailability compared to other NSAIDs. Similar compounds include:

Aspirin (Acetylsalicylic Acid): A widely used NSAID with similar anti-inflammatory and analgesic properties but without the added benefits of calcium chelation.

Calcium Acetylsalicylate: Similar to carbaspirin calcium but lacks the urea component, which affects its solubility and absorption.

Other NSAIDs: Such as ibuprofen and naproxen, which have different mechanisms of action and pharmacokinetic profiles

Carbaspirin calcium stands out due to its unique combination, which provides enhanced therapeutic effects and better patient compliance.

特性

IUPAC Name |

2-acetyloxybenzoic acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.CH4N2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4/h2-5H,1H3,(H,11,12);(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLTKHBCHMMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5749-67-7 (calcium[1:1] salt), 50-78-2 (Parent) | |

| Record name | Calurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70200070 | |

| Record name | Calurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-78-1, 5749-67-7 | |

| Record name | Calurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbasalate calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBASPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J0P7720Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

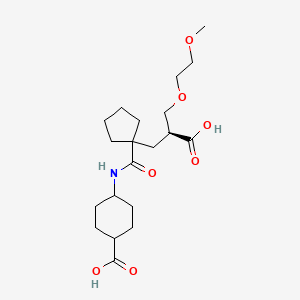

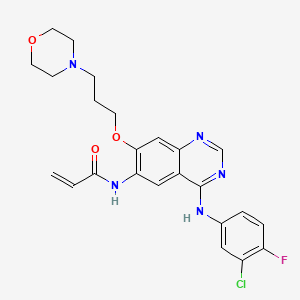

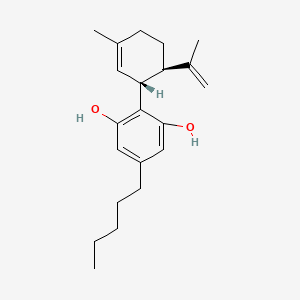

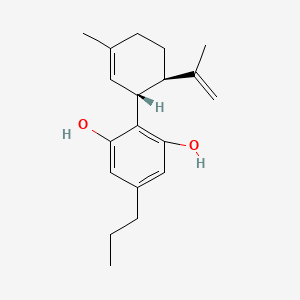

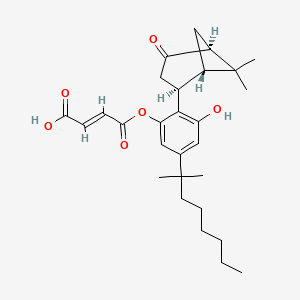

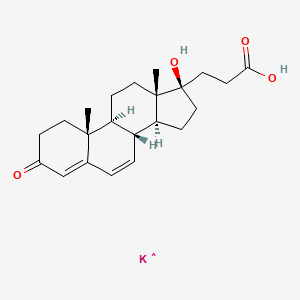

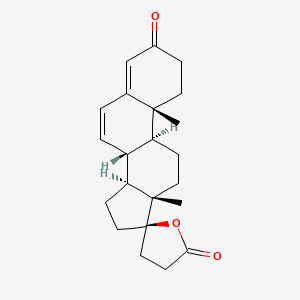

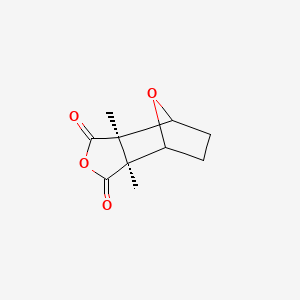

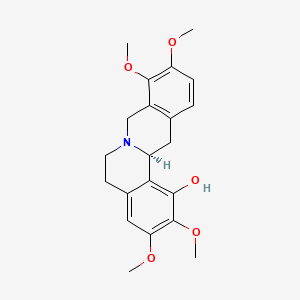

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。